N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide

Agrochemical synthesis Sulfonylurea herbicide intermediate Process chemistry yield optimization

N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide (CAS 190520-68-4) is a substituted benzamide belonging to the 4-nitro-2-sulfobenzamide class, with the molecular formula C₉H₁₁N₃O₅S and a molecular weight of 273.27 g/mol. It is a nitrated derivative of saccharin, produced industrially by nitration of saccharin.

Molecular Formula C9H11N3O5S
Molecular Weight 273.27 g/mol
CAS No. 190520-68-4
Cat. No. B3248926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-nitro-2-sulfamoylbenzamide
CAS190520-68-4
Molecular FormulaC9H11N3O5S
Molecular Weight273.27 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C9H11N3O5S/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)18(10,16)17/h3-5H,1-2H3,(H2,10,16,17)
InChIKeyVTOWSZKEPNGZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide (CAS 190520-68-4): A Critical Nitro-Sulfonamide Intermediate for Sulfonylurea Herbicide Synthesis


N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide (CAS 190520-68-4) is a substituted benzamide belonging to the 4-nitro-2-sulfobenzamide class, with the molecular formula C₉H₁₁N₃O₅S and a molecular weight of 273.27 g/mol . It is a nitrated derivative of saccharin, produced industrially by nitration of saccharin . The compound serves as a key intermediate in the synthesis of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide (D896870), which is the penultimate precursor to the sulfonylurea herbicide Foramsulfuron (F685003), a widely used post-emergence herbicide for maize cultivation . The compound features three functional domains—a dimethylamide, a C-4 nitro group, and a C-2 sulfamoyl group—whose defined spatial arrangement enables the sequential reduction, formylation, and sulfonylurea coupling steps required for Foramsulfuron production [1].

Why Generic Substitution of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide (CAS 190520-68-4) Fails in Foramsulfuron Synthesis


Generic substitution among nitro-sulfobenzamide intermediates is not feasible because the precise regio-chemistry and functional group complement of this compound are required for the specific sequential transformations in the Foramsulfuron pathway. The C-2 sulfamoyl group must be positioned ortho to the dimethylamide carbonyl to enable the subsequent sulfonylurea bridge formation, while the C-4 nitro group serves as a masked amine that must be selectively reduced at the correct stage without affecting the sulfamoyl or amide moieties [1]. Prior art methods that attempted to use alternative intermediates—such as direct condensation of 5-nitro-2-dimethylaminocarbonylbenzenesulfonamide with 4,6-dimethoxy-2-pyrimidinyl isocyanate (WO95/29899) or with phenyl carbamate (WO97/16419)—suffered from low yields, difficult purification, and problematic by-product profiles, as documented in CN106349168A [2]. Additionally, the des-nitro analog (N,N-Dimethyl-4-sulfamoylbenzamide, CAS 38576-77-1) lacks the masked amine functionality essential for the formylation step, while the des-sulfamoyl analog (N,N-Dimethyl-4-nitrobenzamide) cannot participate in sulfonylurea bridge construction . These structural constraints mean that even closely related in-class compounds cannot serve as drop-in replacements without fundamentally redesigning the entire synthetic route.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide (CAS 190520-68-4) Versus Closest Analogs and Alternative Synthetic Routes


Two-Step Synthetic Yield of 92–95% Using This Compound as Precursor vs. 58% for the Prior Art WO2001042226 Route

In the CN106349168A patent, the compound 5-nitro-2-dimethylaminocarbonylbenzenesulfonamide (a synonym for N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide) is reacted with a haloformate (e.g., methyl chloroformate) under potassium carbonate in acetone, followed by direct condensation with 4,6-dimethoxy-2-pyrimidinamine without intermediate purification [1]. This two-step sequence delivers a total yield of 92–95% for the foramsulfuron intermediate (compound I, N,N-dimethyl-2-(N-(N-(4,6-dimethoxypyrimidin-2-yl)-aminocarbonyl)-aminosulfonyl)-4-nitrobenzamide) [1]. In contrast, prior art Method 4 (WO2001042226), which employs triethylamine as an acid-binding agent and phosgene to generate the sulfonyl isocyanate, achieves a yield of only 58% and generates toxic by-products [1]. The yield advantage is 34–37 absolute percentage points, representing a 1.59- to 1.64-fold improvement [1].

Agrochemical synthesis Sulfonylurea herbicide intermediate Process chemistry yield optimization

Intermediate Purity: 99.2% After First Step, 98.5% After Second Step vs. ~90% for Prior Art WO97/16419 Route

The CN106349168A patent reports specific purity values for intermediates derived from N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide [1]. In Example 1, the first-step product (compound II, N,N-dimethyl-2-sulfonylcarbamic acid methyl ester-4-nitrobenzamide) was obtained with a purity of 99.2% (as determined by HPLC) and the second-step product (compound I) with a purity of 98.5% (¹H NMR confirmed) [1]. In comparison, the prior art method disclosed in WO97/16419, which condensed 5-nitro-2-dimethylaminocarbonylbenzenesulfonamide directly with phenyl carbamate using the expensive base DBU, yielded product with a purity of only approximately 90% and required difficult purification [1]. The purity differential is approximately 8–9 percentage points, with the high purity of the CN106349168A route enabling direct use of compound I without column chromatography or recrystallization in the subsequent catalytic hydrogenation/formylation step to produce Foramsulfuron [1].

Intermediate purity HPLC purity Process impurity control

Total Foramsulfuron Yield of 34.5% via the D896870 Pathway vs. Alternative Starting Materials

A published synthesis study on Foramsulfuron reported that the total yield was 34.5% based on 2-methyl-5-nitrobenzenesulfonic acid as the starting material, proceeding through intermediates including N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide and N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide (D896870) under optimized reaction conditions [1]. This multi-step yield serves as a baseline for the complete synthetic sequence in which this compound is an essential intermediate. The CN106349168A patent further demonstrates that the subsequent two-step reduction and formylation of compound I to Foramsulfuron itself proceeds with a yield of over 90%, meaning that the yield bottleneck in Foramsulfuron production lies upstream of this intermediate, not within the steps involving this compound [2]. Alternative synthetic approaches starting from different precursors (e.g., direct sulfonamide coupling without the nitro intermediate) have been reported but lack the controlled, stepwise functional group manipulation that this compound's architecture enables [3].

Total synthesis yield Foramsulfuron Process economics

Structural Differentiation: Simultaneous Presence of Nitro, Sulfamoyl, and Dimethylamide Groups vs. Mono-Functional or Di-Functional Analogs

N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide is distinguished from its closest structural analogs by the simultaneous presence of three critical functional groups: a C-4 nitro group (NO₂), a C-2 sulfamoyl group (SO₂NH₂), and an N,N-dimethylamide group (CON(CH₃)₂) [1]. The closest commercially available analog, N,N-Dimethyl-4-nitrobenzamide (C₉H₁₀N₂O₃, MW 194.19), lacks the sulfamoyl group entirely and therefore cannot participate in sulfonylurea bond formation . The des-nitro analog, N,N-Dimethyl-4-sulfamoylbenzamide (C₉H₁₂N₂O₃S, MW 228.27, CAS 38576-77-1), lacks the masked amine at C-4 and cannot undergo the critical reduction-formylation sequence required for Foramsulfuron . Other intermediates in the Foramsulfuron pathway—such as 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl Chloride (CAS 190520-66-2, MW 292.70) and Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate (CAS 344316-24-1, MW 312.34)—are downstream or upstream processing forms that require additional synthetic steps to interconvert, each with associated yield losses and reagent costs .

Structure-activity relationship Functional group complementarity Synthetic intermediate design

Commercial Availability and Purity Specifications Across Multiple Supplier Tiers

N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide (CAS 190520-68-4) is commercially available from multiple reputable chemical suppliers with documented purity specifications . Fluorochem (UK) offers the compound at 95.0% minimum purity under product code F530619, with GHS classification H302/H315/H319/H335 and full SDS documentation available . AKSci (USA) lists the compound at 95% minimum purity under catalog number 0319DA, with recommended long-term storage in a cool, dry place . Leyan (China) offers a higher purity grade at 98% under product number 1790289 . In comparison, the downstream intermediate N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide (D896870, CAS 173159-94-9) is typically offered at 98% purity but at a higher price point and with fewer suppliers . The upstream sulfonyl chloride analog (CAS 190520-66-2) is listed as a controlled product with limited availability and additional shipping restrictions .

Supply chain Commercial purity Procurement specifications

Optimal Procurement and Application Scenarios for N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide (CAS 190520-68-4)


Industrial-Scale Foramsulfuron Manufacturing via the CN106349168A High-Yield Route

This compound is the preferred starting material for agrochemical manufacturers implementing the CN106349168A process for Foramsulfuron intermediate production. The documented two-step yield of 92–95%—representing a ~35 percentage point improvement over the prior art WO2001042226 route (58%)—directly reduces raw material cost per kilogram of Foramsulfuron produced [1]. The process uses commodity reagents (methyl chloroformate, potassium carbonate, acetone, toluene) rather than expensive specialty reagents (DBU, phosgene, triethylamine), and the intermediate purity of 99.2% eliminates column chromatography, making the route suitable for metric-ton scale production [1]. Procurement teams should specify minimum 95% purity (or 98% for high-specification campaigns) and confirm the absence of des-nitro or des-sulfamoyl impurities that could propagate through to the final herbicide active ingredient .

Research-Grade Synthesis of Sulfonylurea Herbicide Analogs and Derivatives

For medicinal chemistry and agrochemical discovery programs exploring structure-activity relationships around the sulfonylurea pharmacophore, this compound provides a versatile scaffold with three orthogonal functional handles [1]. The C-4 nitro group can be selectively reduced (H₂, Pd/C or Raney Ni) to the corresponding amine, which can then be formylated, acylated, or sulfonylated to generate diverse analogs . The C-2 sulfamoyl group can be activated via conversion to the sulfonyl chloride (reacting with SOCl₂ or PCl₅) or used directly in sulfonylurea formation with isocyanates or carbamates [2]. The dimethylamide group provides a stable, non-ionizable tertiary amide that survives most reaction conditions, serving as a spectroscopic handle (¹H NMR: two N-CH₃ singlets at δ 2.76 and 2.94 ppm in DMSO-d₆) for reaction monitoring [1]. Researchers should procure the 98% purity grade (e.g., Leyan 1790289) to minimize impurity-derived artifacts in structure-activity studies.

Process Development and Scale-Up Studies for Generic Foramsulfuron Production

As Foramsulfuron patents have expired in multiple jurisdictions, generic agrochemical manufacturers can leverage this compound as the entry point for developing non-infringing or improved synthetic processes [1]. The CN106349168A route using this compound avoids the problematic sulfonyl isocyanate intermediate (Method 4, WO2001042226) and the expensive DBU-based phenyl carbamate condensation (Method 1, WO97/16419), both of which have documented environmental and cost disadvantages . The process operates under moderate temperatures (0–25 °C for esterification, 80–120 °C for condensation), uses recoverable solvents (acetone and toluene), and generates inorganic salt by-products (KCl) that can be separated by simple filtration rather than extractive workup . Process development teams should conduct Design of Experiments (DoE) optimization around the molar ratio of haloformate to benzenesulfonamide (patent reports optimal 1:2.0), reaction temperature, and solvent selection to maximize yield for their specific equipment configuration.

Analytical Reference Standard and Impurity Profiling in Foramsulfuron Quality Control

In quality control laboratories supporting Foramsulfuron active ingredient manufacture, N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide serves as both a process intermediate reference standard and a potential impurity marker [1]. Its presence in the final Foramsulfuron product would indicate incomplete reduction of the nitro group or carryover from the intermediate stage, making it a critical impurity to monitor by HPLC . The compound's predicted LogP of -0.2 suggests reversed-phase HPLC retention behavior distinct from the more lipophilic Foramsulfuron (C₁₇H₂₀N₆O₇S), facilitating chromatographic separation [2]. QC laboratories should procure the 98% purity grade for use as a certified reference standard and validate HPLC methods using the characteristic UV absorption of the nitroaromatic chromophore for sensitive detection (LOD typically <0.1% by area normalization) [1].

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